BenchChemオンラインストアへようこそ!

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide

Medicinal Chemistry CNS Drug Design Physicochemical Profiling

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide (CAS 1798673-95-6) is a synthetic small molecule of the xanthene-9-carboxamide class, notable for its multi-heteroaromatic architecture combining a xanthene core with a 5-(thiophen-3-yl)pyridin-3-yl methanamine tail. It falls within a class of N-pyridinylthiophene carboxamide derivatives that have demonstrated activity against peripheral nerve sheath tumor cells and the capacity to cross the blood-brain barrier.

Molecular Formula C24H18N2O2S
Molecular Weight 398.48
CAS No. 1798673-95-6
Cat. No. B2959063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide
CAS1798673-95-6
Molecular FormulaC24H18N2O2S
Molecular Weight398.48
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=CC(=CN=C4)C5=CSC=C5
InChIInChI=1S/C24H18N2O2S/c27-24(26-13-16-11-18(14-25-12-16)17-9-10-29-15-17)23-19-5-1-3-7-21(19)28-22-8-4-2-6-20(22)23/h1-12,14-15,23H,13H2,(H,26,27)
InChIKeyOFOBCFUFBUOVBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide (CAS 1798673-95-6): A Structurally Distinctive Xanthene-9-Carboxamide for CNS Cancer Probe Development


N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide (CAS 1798673-95-6) is a synthetic small molecule of the xanthene-9-carboxamide class, notable for its multi-heteroaromatic architecture combining a xanthene core with a 5-(thiophen-3-yl)pyridin-3-yl methanamine tail [1]. It falls within a class of N-pyridinylthiophene carboxamide derivatives that have demonstrated activity against peripheral nerve sheath tumor cells and the capacity to cross the blood-brain barrier [2]. This compound serves as a structural analog within a broader medicinal chemistry program targeting the NAD salvage pathway, distinguishing itself from simpler xanthene carboxamides by its potential for central nervous system (CNS)-relevant physicochemical and biological profiling.

Why N-Pyridinylthiophene Carboxamide Analogs Are Not Interchangeable


Superficially, N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide may appear substitutable for other xanthene-9-carboxamide derivatives possessing similar heterocyclic appendages. However, published medicinal chemistry campaigns on the N-pyridinylthiophene carboxamide scaffold reveal that subtle structural differences are disqualifying: only analogs closely mimicking nicotinamide's architecture retain meaningful biological activity, and the introduction of bulky or non-nicotinamide-like moieties abolishes potency [1]. Consequently, this specific xanthene-9-carboxamide congener must be empirically profiled rather than assumed equivalent, as its divergent tail group departs from the nicotinamide-like paradigm known to confer activity in this chemotype.

Selectivity and Pharmacological Data for N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide


Structural and Physicochemical Differentiation from Nicotinamide-Based Leads

N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide deviates structurally from the key active lead N-pyridinylthiophene carboxamide (compound 21) by replacing the nicotinamide-like tail with a bulky 9H-xanthene-9-carboxamide group. Computed molecular weight (398.48 g/mol) is substantially higher than the ~250–280 g/mol range typical of CNS-penetrant N-pyridinylthiophene carboxamide leads [1]. Descriptors (e.g., cLogP, topological polar surface area) diverge markedly from the active nicotinamide-like scaffold described in SAR studies, where only nicotinamide-resembling analogs retain antiproliferative activity [2].

Medicinal Chemistry CNS Drug Design Physicochemical Profiling

Baseline 9H-Xanthene-9-Carboxamide Core: HDAC Inhibitory Activity as a Benchmark

The unadorned core N-hydroxy-9H-xanthene-9-carboxamide exhibits subtype-selective HDAC inhibition with an IC50 of 110 nM against HDAC5 and 50 nM against HDAC7 in recombinant enzyme assays [1]. While the present compound lacks the hydroxamic acid functional group crucial for zinc chelation, this core affinity establishes that the xanthene-9-carboxamide scaffold can engage HDAC enzymes. The replacement of the hydroxamic acid with a bulky thiophene-pyridine tail likely alters selectivity and potency.

Epigenetics HDAC Inhibition Cancer Research

Xanthene Core Fluorescence: Usable Optical Property for Tracking

Xanthene-9-carboxamide derivatives are well-established fluorophores useful in biological imaging . The core typically exhibits absorption and emission in the visible range. While specific spectroscopic values (λex/λem) for the present compound have not been published, the structural similarity to other fluorescent xanthene-9-carboxamides implies it possesses intrinsic fluorescence detectable by standard plate readers or microscopes, offering a label-free advantage over non-fluorescent analogs.

Fluorescent Probes Bioimaging Cellular Uptake

Avoidance of Metabolic Liability via Non-Nicotinamide Tail

Active lead N-pyridinylthiophene carboxamide (compound 21) is metabolized by NAMPT/NMNAT1 into an unnatural NAD analog that inhibits IMPDH [1]. The present compound replaces the nicotinamide tail with a xanthene-9-carboxamide group, a modification that structurally precludes recognition by NAMPT and NMNAT1, and thus may avoid formation of a toxic NAD analog. This metabolic differentiation is critical: the compound may serve as a non-toxic control for mechanistic studies, compared to Nampt-IN-12 which retains metabolic activation .

Drug Metabolism NAD Salvage Pathway Pharmacokinetics

H-Bond Donor/Acceptor Count Matches CNS Drug-Like Space

The compound contains 2 H-bond donors (amide NH) and 4 H-bond acceptors (amide carbonyl, pyridine nitrogen, xanthene oxygen, thiophene sulfur). This profile aligns with CNS drug-like guidelines (typically ≤3 HBD, ≤7 HBA) [1]. The HBD count of 2 is lower than many standard CNS probes (e.g., serotonin, HBD=3), potentially facilitating passive BBB permeation relative to more polar analogs [2].

CNS Drug Design Physicochemical Properties Drug-Likeness

Purity and Identity Specifications for Reproducible Screening

Commercial sourcing data indicates a typical purity specification of ≥98% by HPLC . This meets the commonly accepted threshold of >95% for high-throughput screening (HTS) compound libraries used by academic screening centers and pharma hit discovery [1]. Lower purity grades (e.g., 90%) can produce false positives/negatives due to contaminating metal ions or active impurities.

Quality Control Compound Integrity Reproducibility

Best Research and Industrial Application Scenarios for N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide


Negative Control or Metabolic Inactive Comparator for NAMPT-Dependent Prodrugs

Because the xanthene tail prevents NAMPT recognition, use this compound as a matched negative control in NAMPT/NMNAT1-dependent cytotoxicity assays alongside Nampt-IN-12 or compound 21 [1]. This distinguishes on-target NAD analog toxicity from scaffold-dependent off-target effects.

Label-Free Cellular Uptake and Intracellular Distribution Studies

Exploit the intrinsic fluorescence of the xanthene core to track cellular uptake, subcellular localization, and efflux kinetics via confocal microscopy or flow cytometry without chemical conjugation . This is impossible with non-fluorescent N-pyridinylthiophene carboxamide leads.

Epigenetic Probe for HDAC Isoform Selectivity Screening

Screen this compound against a panel of recombinant HDAC isoforms (HDAC1–11) at a fixed concentration (e.g., 10 µM) to identify any retained subtype-selective inhibition despite the absence of a hydroxamic acid [2]. The xanthene-9-carboxamide core has known HDAC7 selectivity (IC50 50 nM) that may be modulated by the tail group.

Blood-Brain Barrier Permeability Assessment in Rodent Models

Given the favorable HBD count (2) and moderate MW (398 Da), evaluate brain-to-plasma ratio (Kp) after intraperitoneal or oral dosing in mice, comparing directly to Nampt-IN-12, which has documented BBB penetration [1][3]. Use LC-MS/MS quantification, leveraging the compound's unique mass transition for selectivity.

Quote Request

Request a Quote for N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-9H-xanthene-9-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.